![molecular formula C22H18ClN3O3S B2741789 N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide CAS No. 1207660-47-6](/img/structure/B2741789.png)
N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide
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Overview
Description
N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring system, which is a core part of the compound , has been reported to exhibit antimicrobial properties . This suggests that derivatives like our compound could be synthesized and tested for their efficacy against various bacterial and fungal pathogens. Research in this area could lead to the development of new classes of antibiotics or antifungal agents.
Antiviral Applications
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have also shown potential in antiviral therapy . By modifying the benzyl and acetamide groups, researchers can explore the compound’s effectiveness against different viruses, potentially leading to treatments for diseases like influenza or even emerging viral threats.
Antidiabetic Potential
Research has indicated that the 1,2,4-benzothiadiazine-1,1-dioxide ring can be functionalized to act as antidiabetic agents . The compound could be studied for its potential to regulate blood sugar levels, providing a new option for diabetes management.
Anticancer Research
The unique structure of the compound makes it a candidate for anticancer research . Its ability to interact with various biological targets could be harnessed to develop novel chemotherapeutic agents, particularly if it shows specificity towards cancerous cells.
Neuropharmacological Relevance
Some derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide ring have been identified as modulators of the AMPA receptor , which is significant in neuropharmacology. The compound could be explored for its potential effects on neurological disorders and as a possible cognitive enhancer.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such asAMPA receptors . These receptors play a crucial role in synaptic transmission and plasticity in the central nervous system.
Mode of Action
Compounds with a similar structure have been reported to act aspositive allosteric modulators of the AMPA receptors . This means they enhance the activity of these receptors, leading to increased synaptic transmission.
Biochemical Pathways
Modulation of ampa receptors can influence various neuronal pathways, including those involved in learning and memory, by enhancing synaptic plasticity .
Result of Action
Positive allosteric modulation of ampa receptors can enhance synaptic transmission, which could potentially improve cognitive functions such as learning and memory .
properties
IUPAC Name |
N-benzyl-2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c23-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)25-26(30(20,28)29)15-21(27)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFUNLXDZNKTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide |
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